4,7-dichloro-1H-benzo[d][1,2,3]triazole
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Overview
Description
4,7-Dichlorobenzotriazole is a chemical compound with the molecular formula C6H3Cl2N3. It is a derivative of benzotriazole, characterized by the presence of two chlorine atoms at the 4th and 7th positions of the benzene ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dichlorobenzotriazole can be synthesized through several methods. One common approach involves the chlorination of benzotriazole using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a moderate level to ensure selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of 4,7-dichlorobenzotriazole often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichlorobenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds .
Scientific Research Applications
4,7-Dichlorobenzotriazole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit certain cancer cell lines.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,7-dichlorobenzotriazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. This binding is often facilitated by the compound’s ability to form hydrogen bonds and π-π stacking interactions with the target molecules. These interactions can lead to the inhibition of enzymatic activity or disruption of protein-protein interactions, contributing to its biological effects .
Comparison with Similar Compounds
4,7-Dichlorobenzotriazole can be compared with other benzotriazole derivatives, such as:
4,5,6,7-Tetrabromobenzotriazole: Known for its potent anticancer activity and selective inhibition of protein kinase CK2.
4,5,6,7-Tetrabromo-1H-benzimidazole: Another CK2 inhibitor with similar biological activity.
5,6-Dichloro-1-phenyl-1H-benzotriazole: Exhibits antiviral activity against respiratory syncytial virus
The uniqueness of 4,7-dichlorobenzotriazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in diverse fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C6H3Cl2N3 |
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Molecular Weight |
188.01 g/mol |
IUPAC Name |
4,7-dichloro-2H-benzotriazole |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,(H,9,10,11) |
InChI Key |
WUXJVNNVRXJAQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNN=C2C(=C1)Cl)Cl |
Origin of Product |
United States |
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